molecular formula C10H9NO2 B1373781 3-isocyanato-3,4-dihydro-2H-1-benzopyran CAS No. 1284992-70-6

3-isocyanato-3,4-dihydro-2H-1-benzopyran

Cat. No. B1373781
M. Wt: 175.18 g/mol
InChI Key: JCGJTBFEHIFXAE-UHFFFAOYSA-N
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Description

“3-isocyanato-3,4-dihydro-2H-1-benzopyran” is a heterocyclic organic compound. It has a molecular weight of 175.19 . The IUPAC name for this compound is 3-isocyanatochromane .


Molecular Structure Analysis

The InChI code for “3-isocyanato-3,4-dihydro-2H-1-benzopyran” is 1S/C10H9NO2/c12-7-11-9-5-8-3-1-2-4-10(8)13-6-9/h1-4,9H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-isocyanato-3,4-dihydro-2H-1-benzopyran” include a molecular weight of 175.19 . More detailed properties like melting point, boiling point, etc., are not available in the current resources.

Scientific Research Applications

Anticancer Activity

Research has revealed the cytotoxic properties of pyrano[4,3-c][2]benzopyran derivatives from the fungus Phellinus igniarius, which include compounds structurally related to 3-isocyanato-3,4-dihydro-2H-1-benzopyran. These compounds exhibit selective cytotoxicity against human lung and liver cancer cell lines, suggesting potential applications in anticancer therapies (Mo et al., 2004).

Serotonergic Activity

Compounds derived from 3-amino-3,4-dihydro-2H-1-benzopyran, such as spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans], have demonstrated significant serotonergic and dopaminergic activities. These derivatives exhibit nanomolar affinities for 5-HT1A receptors, indicating their potential as anxiolytic agents (Comoy et al., 1996).

Potassium Channel Activators

Certain derivatives of 3,4-dihydro-2H-1-benzopyran, such as 4-heterocyclyloxy compounds, have been identified as potassium channel activators with potential antihypertensive effects (Bergmann et al., 1990).

5-HT1A Receptor Interactions

Enantiomerically pure 3-amino-3,4-dihydro-2H-1-benzopyrans have been synthesized and shown to have high affinity for 5-HT1A receptors. Their interactions with the receptor suggest applications in neuropsychiatric disorders (Hammarberg et al., 2000).

Green Chemistry Applications

Titanium dioxide nanoparticles-coated carbon nanotubes have been used as a catalyst for the synthesis of benzopyran derivatives, including 3,4-dihydro-2H-1-benzopyran, in water. This represents an environmentally friendly and efficient method for synthesizing these compounds (Abdolmohammadi, 2018).

Anti-inflammatory and Antihypertensive Agents

Certain 3,4-dihydro-2H-1-benzopyran derivatives have been identified as potent anti-inflammatory agents and KATP channel openers, suggesting their use in antihypertensive therapies (Bano et al., 2015).

properties

IUPAC Name

3-isocyanato-3,4-dihydro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-7-11-9-5-8-3-1-2-4-10(8)13-6-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGJTBFEHIFXAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isocyanato-3,4-dihydro-2H-1-benzopyran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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